Positional Isomer Physicochemical Comparison: Boiling Point and Vapor Pressure Differences Impacting Purification and Storage
The meta-substitution pattern of 3-aminobenzenecarbothioamide confers distinct physicochemical properties compared to its ortho- and para- isomers. Predicted boiling point data show a clear gradient: the 3-isomer exhibits the highest boiling point (343.4 °C) and the lowest vapor pressure (0.0 mmHg at 25 °C) among the three positional isomers. This lower volatility is beneficial for high-temperature reactions and reduces evaporative loss during storage [1]. In contrast, the 2-isomer (CAS 2454-39-9) has a predicted boiling point of 318.8 °C and a vapor pressure of 0.0 mmHg at 25 °C, while the 4-isomer (CAS 4714-67-4) has a predicted boiling point of 325.6 °C and a vapor pressure of 0.0 mmHg at 25 °C [2]. The higher boiling point of the 3-isomer suggests greater thermal stability and a potentially wider operational temperature window for synthetic applications involving heating.
| Evidence Dimension | Thermal Properties and Volatility |
|---|---|
| Target Compound Data | Boiling Point: 343.4±44.0 °C at 760 mmHg; Vapor Pressure: 0.0±0.8 mmHg at 25°C |
| Comparator Or Baseline | 2-Aminobenzenecarbothioamide (Boiling Point: 318.8±44.0 °C at 760 mmHg); 4-Aminobenzenecarbothioamide (Boiling Point: 325.6±44.0 °C at 760 mmHg); Both isomers have a Vapor Pressure of 0.0±0.7 mmHg at 25°C |
| Quantified Difference | Boiling Point is +24.6 °C higher than the 2-isomer and +17.8 °C higher than the 4-isomer. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module, version 14.00. |
Why This Matters
Higher boiling point and lower vapor pressure indicate reduced volatility and potentially enhanced thermal stability, which are critical for high-temperature synthetic procedures and long-term storage integrity.
- [1] ChemSpider. (n.d.). 3-Aminothiobenzamide | C7H8N2S. Royal Society of Chemistry. View Source
- [2] ChemSpider. (n.d.). 4-Aminothiobenzamide | C7H8N2S. Royal Society of Chemistry. View Source
